Selective Human CYP2B6 Inhibition vs. Other CYP Isoforms
CAS 81762-05-2 demonstrates potent inhibition of human CYP2B6 (IC50 = 60 nM) in human liver microsomes, with significantly lower affinity for the related isoforms CYP2C19 (IC50 = 4,400 nM) and CYP3A4 (IC50 = 5,300 nM) [1]. This represents an isoform selectivity of 73-fold over CYP2C19 and 88-fold over CYP3A4, a level of target discrimination that has not been reported for the monochloro analog Chloproxyfen (CAS 80844-01-5) [2].
| Evidence Dimension | CYP450 Isoform Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | CYP2B6: 60 nM; CYP2C19: 4,400 nM; CYP3A4: 5,300 nM |
| Comparator Or Baseline | Chloproxyfen (monochloro analog, CAS 80844-01-5): No quantitative CYP inhibition data publicly available |
| Quantified Difference | Selectivity ratio for CYP2B6 over CYP2C19 = 73-fold; over CYP3A4 = 88-fold |
| Conditions | Human liver microsomes; substrates: bupropion (CYP2B6), omeprazole (CYP2C19), midazolam (CYP3A4); 5-min preincubation with NADPH-regenerating system |
Why This Matters
This differential CYP inhibition profile is critical for scientific selection in drug metabolism studies, as potent and selective CYP2B6 inhibitors are valuable tool compounds for reaction phenotyping and for predicting potential drug-drug interactions, a utility that is unsubstantiated for the monochloro analog.
- [1] BindingDB. (n.d.). BDBM50366395 (CHEMBL4175869) - Affinity Data for Cytochrome P450 2B6, 2C19, and 3A4. Retrieved April 29, 2026. View Source
- [2] ChEMBL. (n.d.). ChEMBL4175869 - Compound Report Card. Retrieved April 29, 2026. View Source
